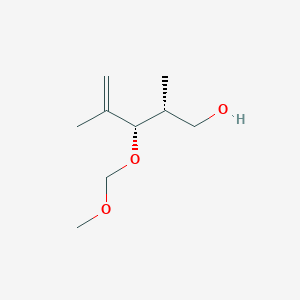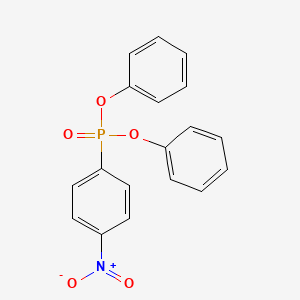
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C18H14NO5P It is characterized by the presence of a phosphonic acid ester group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with 4-nitrophenol and diphenyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and 4-nitrophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under elevated temperatures and in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phosphonic acid and 4-nitrophenol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, (4-nitrophenyl)-, diphenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, making it useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is unique due to its specific combination of a phosphonic acid ester and a nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
388606-49-3 |
|---|---|
Molekularformel |
C18H14NO5P |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
1-diphenoxyphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO5P/c20-19(21)15-11-13-18(14-12-15)25(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
LJEJRHIZRRCZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



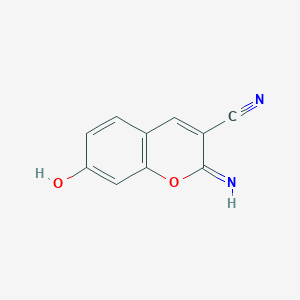

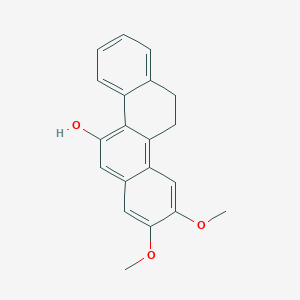
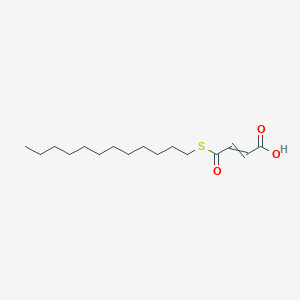
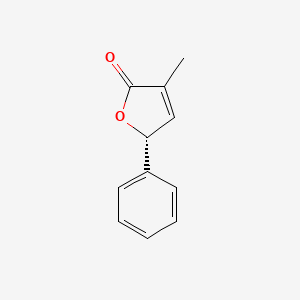
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
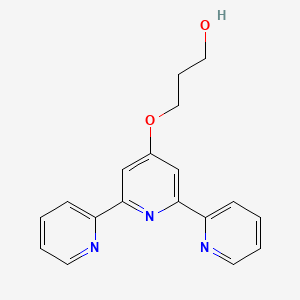
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
